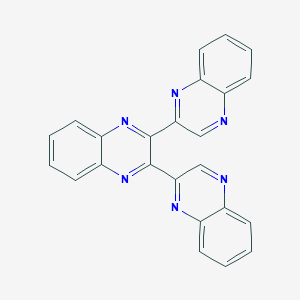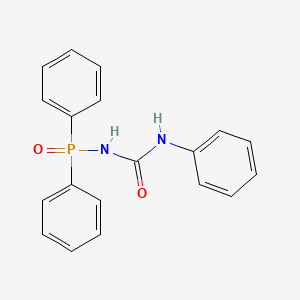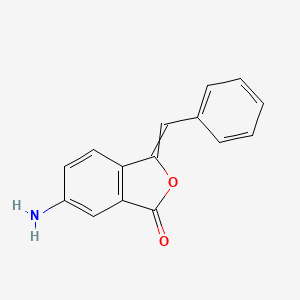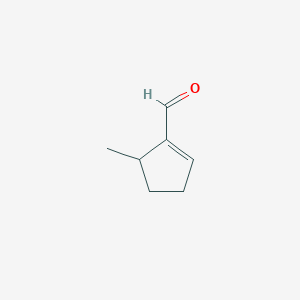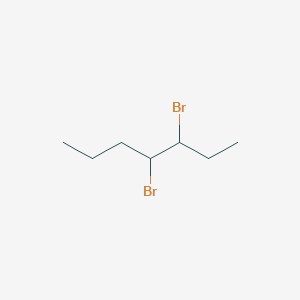
1-Phenyl-1,4-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,4-dihydronaphthalene is an organic compound with the molecular formula C16H14. It is a derivative of naphthalene, where one of the hydrogen atoms in the naphthalene ring is replaced by a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,4-dihydronaphthalene can be synthesized through several methods. One common approach involves the reaction of phenyl radicals with 1,3-butadiene, leading to the formation of 1,4-dihydronaphthalene isomers . Another method includes the nucleophilic addition of organometallic reagents to naphthalene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. For example, the dearomatisation of naphthalene derivatives using catalytic para-toluenesulfonic acid in toluene solution at elevated temperatures .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes and dihydronaphthalenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Phenyl-1,4-dihydronaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Phenyl-1,4-dihydronaphthalene exerts its effects involves its interaction with various molecular targets. For example, it can act as a ligand for estrogen receptors, influencing biological pathways related to hormone regulation . Additionally, its structure allows it to participate in various chemical reactions, forming intermediates that can further react to produce desired products .
Comparación Con Compuestos Similares
1-Phenyl-3,4-dihydronaphthalene: Another dihydronaphthalene derivative with similar chemical properties.
1,2-Dihydro-4-phenylnaphthalene: A closely related compound with slight structural differences.
Propiedades
Número CAS |
13387-49-0 |
|---|---|
Fórmula molecular |
C16H14 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-phenyl-1,4-dihydronaphthalene |
InChI |
InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-9,11-12,16H,10H2 |
Clave InChI |
WOOOZYPZODDYGO-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
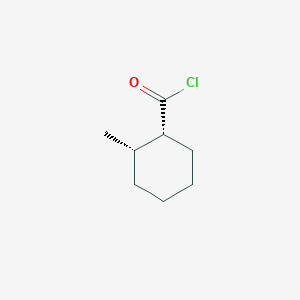
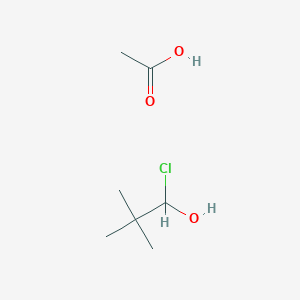
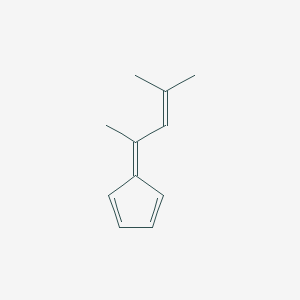
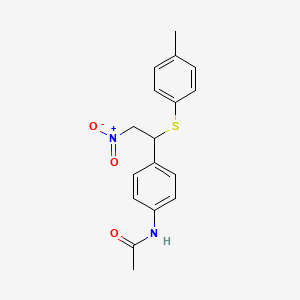
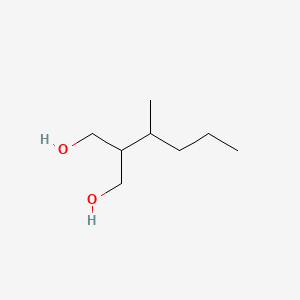
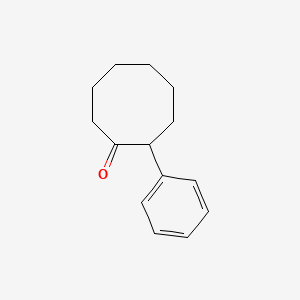
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
